Carbazole-9-ethanol
Overview
Description
Carbazole-9-ethanol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of an ethanol group attached to the ninth position of the carbazole ring. This compound is known for its versatility in functionalization and its significant role in various scientific and industrial applications .
Scientific Research Applications
Carbazole-9-ethanol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Carbazole and its derivatives, including Carbazole-9-ethanol, have become important materials for optoelectronic applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, they hold promise for future research and development in the field of optoelectronics .
Mechanism of Action
Target of Action
Carbazole derivatives have been associated with a range of biological activities .
Mode of Action
It is known that it can be used to synthesize 2-(9h-carbazol-9-yl)ethyl methacrylate .
Biochemical Pathways
Carbazole degradation has been extensively studied, with angular dioxygenation being a key step in the mineralization of carbazole to intermediates of the tca cycle .
Action Environment
The environmental fate of carbazole, a related compound, has been studied. In aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . .
Biochemical Analysis
Biochemical Properties
Carbazole-9-ethanol may play a role in biochemical reactions, particularly in the context of polymerization processes . Specific enzymes, proteins, or other biomolecules that interact directly with this compound have not been identified in the available literature.
Molecular Mechanism
It is known that carbazole derivatives can participate in electropolymerization processes
Metabolic Pathways
Carbazole itself is a component of coal tar and creosote, and its metabolic pathways in microorganisms have been studied , but it is unclear whether these pathways would also apply to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazole-9-ethanol can be synthesized through several methods. One common approach involves the reaction of carbazole with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield this compound. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Carbazole-9-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: Carbazole-9-carboxylic acid.
Reduction: Carbazole-9-methanol.
Substitution: Carbazole-9-chloride.
Comparison with Similar Compounds
Carbazole-9-ethanol can be compared with other similar compounds, such as:
Carbazole-9-methanol: Similar in structure but with a methanol group instead of ethanol, leading to different reactivity and applications.
Carbazole-9-carboxylic acid: An oxidized form of this compound, used in different chemical reactions and applications.
2-(9H-carbazol-9-yl)ethyl methacrylate: A derivative used in polymer synthesis with distinct properties compared to this compound
This compound stands out due to its unique combination of chemical reactivity and versatility in functionalization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-carbazol-9-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVAWLYHHZRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281278 | |
Record name | Carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-14-6 | |
Record name | Carbazole-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-9-ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Carbazole-9-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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